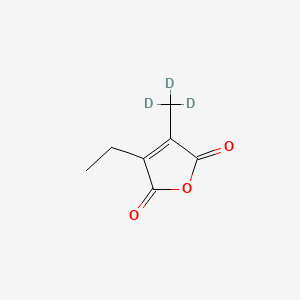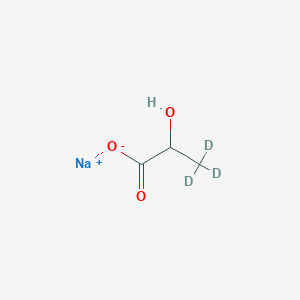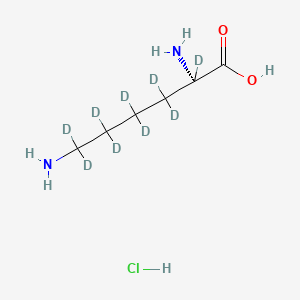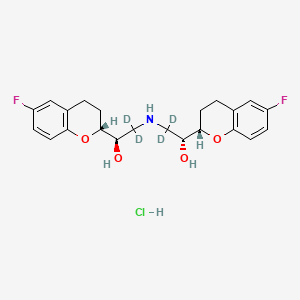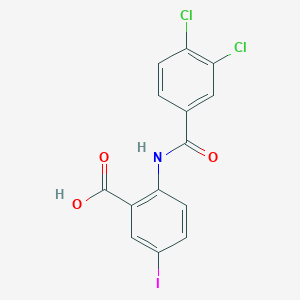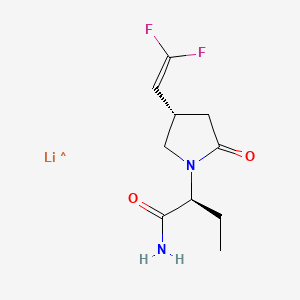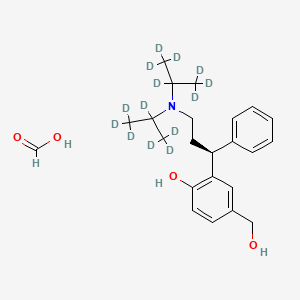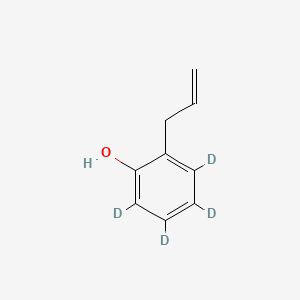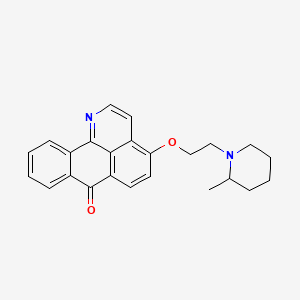![molecular formula C24H23N5O3S2 B12420331 N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-1101-d3 is a novel small molecule and a first-in-class oral agent developed for cancer treatment. It specifically disrupts the interaction between Hec1 and Nek2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of Nek2, chromosomal misalignment, and ultimately, cancer cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T-1101-d3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of T-1101-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is developed in capsule form, which is convenient to store and ensures good patient compliance .
Analyse Chemischer Reaktionen
Types of Reactions
T-1101-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
T-1101-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between Hec1 and Nek2.
Biology: Investigated for its role in disrupting mitotic regulation in cancer cells.
Wirkmechanismus
T-1101-d3 exerts its effects by specifically disrupting the interaction between Hec1 and Nek2, which are critical regulators of mitosis in cancer cells. This disruption leads to abnormal mitosis, chromosomal misalignment, and ultimately, apoptosis (programmed cell death) of cancer cells. The molecular targets and pathways involved include the downregulation of Nek2 and the induction of chromosomal instability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Topotecan: A topoisomerase inhibitor used in chemotherapy.
Paclitaxel: A microtubule inhibitor used in cancer therapy.
Uniqueness of T-1101-d3
T-1101-d3 is unique in its mechanism of action, specifically targeting the interaction between Hec1 and Nek2. This targeted approach provides advantages such as oral administration, cancer targeting, and synergistic activity when combined with other anticancer drugs .
Eigenschaften
Molekularformel |
C24H23N5O3S2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3 |
InChI-Schlüssel |
ICECVTFTHRPNOE-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCCOC1=CN=C(C=N1)SC2=CC(=C(C(=C2)C)C3=CSC(=N3)NC(=O)C4=CC=NC=C4)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


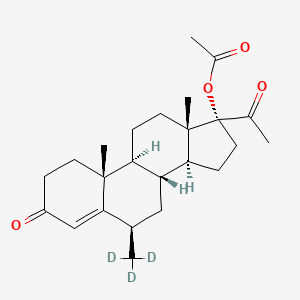
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
